molecular formula C11H15N3O3 B12905737 Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate CAS No. 56468-14-5

Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate

Cat. No.: B12905737
CAS No.: 56468-14-5
M. Wt: 237.25 g/mol
InChI Key: LJFFADLXQHTCHK-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption. The use of solid support catalysts like Al2O3 and TiCl4 can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes like cyclin-dependent kinases, thereby affecting cell cycle regulation. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

56468-14-5

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-4-17-11(15)14-6-5-13-8(2)12-7-9(13)10(14)16-3/h5-7,10H,4H2,1-3H3

InChI Key

LJFFADLXQHTCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CN2C(=NC=C2C1OC)C

Origin of Product

United States

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